molecular formula C14H9ClF2N2O2 B284204 N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea

N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea

货号: B284204
分子量: 310.68 g/mol
InChI 键: LSRXYCOLZQKRAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea, also known as CDC25 inhibitor II, is a chemical compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to the class of urea-based kinase inhibitors and has been shown to exhibit potent inhibitory activity against the CDC25 family of phosphatases.

作用机制

N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea exerts its anticancer activity by inhibiting the activity of this compound phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting the activity of this compound phosphatases, this compound prevents the activation of CDKs, leading to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to exhibit a range of biochemical and physiological effects. These include the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses.

实验室实验的优点和局限性

One of the main advantages of N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea is its potent inhibitory activity against this compound phosphatases, which makes it a promising candidate for the development of novel anticancer therapeutics. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

未来方向

There are several future directions for the development of N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea as an anticancer agent. One potential avenue is the development of novel formulations that improve the solubility and bioavailability of the compound. Another potential direction is the identification of biomarkers that can be used to predict the response of cancer cells to treatment with this compound, which could help to personalize treatment strategies for individual patients. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of this compound, which could uncover new therapeutic applications for this compound.

合成方法

The synthesis of N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea involves the reaction of 4-chlorobenzoyl isocyanate with 3,4-difluoroaniline in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently dehydrated to form the final product.

科学研究应用

The N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea family of phosphatases plays a critical role in the regulation of cell cycle progression, and their overexpression has been implicated in the development and progression of various types of cancer. This compound has been shown to exhibit potent inhibitory activity against N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)ureaA, N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)ureaB, and N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)ureaC, making it a promising candidate for the development of novel anticancer therapeutics.

属性

分子式

C14H9ClF2N2O2

分子量

310.68 g/mol

IUPAC 名称

4-chloro-N-[(3,4-difluorophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H9ClF2N2O2/c15-9-3-1-8(2-4-9)13(20)19-14(21)18-10-5-6-11(16)12(17)7-10/h1-7H,(H2,18,19,20,21)

InChI 键

LSRXYCOLZQKRAR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(=O)NC2=CC(=C(C=C2)F)F)Cl

规范 SMILES

C1=CC(=CC=C1C(=O)NC(=O)NC2=CC(=C(C=C2)F)F)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。